2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea
Overview
Description
2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea is an organic compound that belongs to the class of isothioureas It is characterized by the presence of a 3-methyl-benzyl group and two phenyl groups attached to an isothiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea typically involves the reaction of 3-methyl-benzyl chloride with 1,3-diphenyl-thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the synthesis while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isothiourea moiety can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, bromo derivatives, sulfonic acid derivatives.
Scientific Research Applications
2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea involves its interaction with molecular targets, such as enzymes and receptors. The isothiourea moiety can form covalent bonds with thiol groups in enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-isothiourea: Lacks the 3-methyl-benzyl group, making it less sterically hindered.
2-(3-Methyl-benzyl)-1,3-diphenyl-thiourea: Contains a thiourea moiety instead of an isothiourea moiety.
2-(3-Methyl-benzyl)-1,3-diphenyl-urea: Contains a urea moiety instead of an isothiourea moiety.
Uniqueness
2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea is unique due to the presence of both the 3-methyl-benzyl group and the isothiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The steric hindrance provided by the 3-methyl-benzyl group can influence the reactivity and selectivity of the compound in chemical reactions.
Properties
IUPAC Name |
(3-methylphenyl)methyl N,N'-diphenylcarbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c1-17-9-8-10-18(15-17)16-24-21(22-19-11-4-2-5-12-19)23-20-13-6-3-7-14-20/h2-15H,16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTZCANSSQTJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211124 | |
Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817172-39-7 | |
Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817172-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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